what are the properties of 2-hydroxypropanoyl chloride
what are the properties of 2-hydroxypropanoyl chloride
An In-depth Technical Guide to the Properties of 2-Hydroxypropanoyl Chloride
Authored by a Senior Application Scientist
Abstract
2-Hydroxypropanoyl chloride, also known as lactoyl chloride, is a bifunctional organic compound of considerable interest in synthetic chemistry. Its structure, which incorporates both a highly reactive acyl chloride and a secondary hydroxyl group, makes it a valuable and versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and polymer industries. This guide provides a comprehensive technical overview of its chemical and physical properties, stereochemical significance, synthesis, reactivity, and applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage this reagent in their work. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in established chemical principles.
Core Molecular Properties and Structure
2-Hydroxypropanoyl chloride (CAS No. 61882-51-7) is a chiral molecule possessing a stereocenter at the second carbon atom. This chirality is a critical feature, giving rise to two distinct enantiomers: (R)- and (S)-2-hydroxypropanoyl chloride. While these enantiomers share identical physical properties, their differential interaction with other chiral molecules is of paramount importance in biological systems and asymmetric synthesis.[1]
Physicochemical Characteristics
The fundamental properties of 2-hydroxypropanoyl chloride are summarized below. These data are essential for experimental design, stoichiometric calculations, and safety assessments.
| Property | Value | Source |
| IUPAC Name | 2-hydroxypropanoyl chloride | [2] |
| Synonyms | Lactyl chloride, Lactic acid chloride | [2][3] |
| CAS Number | 61882-51-7 | [3] |
| Molecular Formula | C₃H₅ClO₂ | [2][3] |
| Molecular Weight | 108.52 g/mol | [2][3] |
| Canonical SMILES | CC(C(=O)Cl)O | [2][3] |
| InChI Key | HGVUWQBXZZWUGD-UHFFFAOYSA-N | [2][3] |
Stereochemistry: The Significance of Enantiopurity
The presence of a stereocenter means that 2-hydroxypropanoyl chloride exists as a pair of non-superimposable mirror images.[1] In drug development, the biological activity of a molecule can be highly dependent on its absolute stereochemistry. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1]
The ability to use enantiomerically pure (R)- or (S)-2-hydroxypropanoyl chloride provides a direct method for introducing a specific stereocenter into a target molecule. This control is crucial for synthesizing stereochemically pure active pharmaceutical ingredients (APIs), ensuring both efficacy and safety.
Synthesis and Purification
The synthesis of 2-hydroxypropanoyl chloride is challenging due to the presence of the reactive hydroxyl group, which can lead to undesired side reactions, such as polymerization or self-esterification.[1] The most common approach involves the chlorination of lactic acid using a suitable agent.
Recommended Synthetic Protocol: Chlorination with Thionyl Chloride
This protocol describes a standard laboratory procedure for converting lactic acid to 2-hydroxypropanoyl chloride. The choice of thionyl chloride is based on its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.[1]
Causality: The reaction must be conducted under strictly anhydrous conditions. Any moisture will lead to the rapid hydrolysis of the acyl chloride product back to lactic acid.[3] The use of an inert atmosphere (e.g., nitrogen or argon) is critical to prevent this.
Step-by-Step Methodology:
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Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. The entire apparatus must be under a positive pressure of an inert gas.
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Reagents: In the flask, place a solution of lactic acid (1.0 equivalent) in an anhydrous, non-protic solvent (e.g., dichloromethane or diethyl ether).
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Reaction: Cool the flask to 0 °C using an ice bath. Add thionyl chloride (SOCl₂, ~1.1 equivalents) dropwise from the dropping funnel to the stirred solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
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Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by taking small aliquots (and carefully quenching them) for analysis by techniques such as thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
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Workup: Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. Caution: This step must be performed in a well-ventilated fume hood as the vapors are corrosive and toxic.
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Purification: The crude 2-hydroxypropanoyl chloride is typically purified by vacuum distillation to yield the final product.
Caption: Workflow for the synthesis of 2-hydroxypropanoyl chloride.
Chemical Reactivity and Transformations
The synthetic utility of 2-hydroxypropanoyl chloride stems from its dual functionality. The acyl chloride is a potent electrophile, while the hydroxyl group can act as a nucleophile. This allows for a diverse range of chemical transformations.
Nucleophilic Acyl Substitution
The acyl chloride group is the primary site of reactivity, readily undergoing nucleophilic acyl substitution.[1] This is the most common class of reactions for this compound.
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Hydrolysis: Reacts violently with water to produce lactic acid and hydrochloric acid.[3][4] This underscores the need for stringent anhydrous handling conditions.
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Esterification: Reacts with alcohols (R'-OH) to form lactate esters. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
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Amidation: Reacts with primary or secondary amines (R'-NH₂ or R'₂NH) to yield N-lactoyl amides. Two equivalents of the amine are often used, with one acting as the nucleophile and the other as the base.
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Reduction: Can be reduced to the corresponding alcohol, 1,2-propanediol (propylene glycol), using strong reducing agents like lithium aluminum hydride (LiAlH₄).[3]
Caption: Key nucleophilic substitution reactions.
Reactions of the Hydroxyl Group
The secondary hydroxyl group can also participate in reactions. To achieve selectivity, it is often necessary to protect this group before performing reactions at the acyl chloride center.
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Protection: The hydroxyl group can be protected, for example, by acetylation with acetyl chloride to form 2-acetoxypropionyl chloride.[1][5] This allows the acyl chloride to react selectively. The protecting group can be removed later in the synthetic sequence.
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Intra- and Intermolecular Reactions: The hydroxyl group of one molecule can potentially react with the acyl chloride of another, leading to the formation of dimers or oligomers. This reactivity is a key consideration in the synthesis of polylactic acid (PLA), a biodegradable polymer, although PLA is more commonly synthesized from lactide.[1]
Spectroscopic Characterization
While a comprehensive public database of spectra is limited, the structural features of 2-hydroxypropanoyl chloride allow for the prediction of its key spectroscopic signatures, which are vital for reaction monitoring and quality control.
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¹H NMR: Expected signals would include a doublet for the methyl (CH₃) protons, a quartet for the methine (CH) proton, and a broad singlet for the hydroxyl (OH) proton. The chemical shifts would be influenced by the adjacent electron-withdrawing groups.
-
¹³C NMR: Three distinct carbon signals are expected: one for the methyl carbon, one for the methine carbon bonded to the hydroxyl group, and one for the highly deshielded carbonyl carbon of the acyl chloride.
-
Infrared (IR) Spectroscopy: Key absorption bands would be a strong C=O stretch for the acyl chloride (typically ~1780-1815 cm⁻¹), a broad O-H stretch (~3200-3600 cm⁻¹), and a C-Cl stretch (~650-850 cm⁻¹).
Handling, Storage, and Safety
As with all acyl chlorides, 2-hydroxypropanoyl chloride is a hazardous chemical that must be handled with appropriate precautions by trained personnel.[3]
Causality: The high reactivity of the acyl chloride functional group is the root cause of its hazardous nature. Its violent reaction with water and other nucleophiles necessitates careful handling to prevent uncontrolled exothermic reactions and the release of corrosive HCl gas.[4]
| Hazard Category | Description & Precautionary Measures | Source |
| Corrosivity | Highly corrosive. Can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. | [3][4] |
| Reactivity | Reacts violently with water, alcohols, bases, and amines.[3][4] All experiments must be conducted under strictly anhydrous conditions in a well-ventilated chemical fume hood. | [4] |
| Toxicity | Toxic upon inhalation, ingestion, or skin contact.[3] Avoid breathing vapors. Ensure adequate ventilation. | [3] |
| Flammability | Highly flammable liquid and vapor.[4] Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment. | [4] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. | [4] |
Applications in Research and Development
The unique bifunctional nature of 2-hydroxypropanoyl chloride makes it a valuable intermediate in several areas of chemical science.
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Pharmaceutical Synthesis: It serves as a key building block for introducing the lactoyl moiety into complex molecules. This is particularly relevant for creating chiral APIs where specific stereochemistry is required for biological activity.[3]
-
Polymer Chemistry: It is a potential precursor in the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer with widespread applications in medicine and packaging.[1]
-
Agrochemicals: Used as an intermediate in the synthesis of new pesticides and herbicides.[3]
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Biological Research: Employed in the preparation of novel, biologically active molecules for probing cellular pathways and mechanisms.[3] For instance, related hydroxy-acyl chlorides are used to synthesize inhibitors of enzymes like Tumor Necrosis Factor-alpha (TNF-α).[6][7]
Conclusion
2-Hydroxypropanoyl chloride is a reagent of significant strategic importance in modern organic synthesis. Its value is defined by its chiral nature and its dual chemical functionality, which allows for the controlled and selective construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements—as detailed in this guide—is essential for any scientist seeking to effectively and safely utilize this compound in their research and development endeavors. The ongoing exploration of its synthetic applications continues to open new avenues for innovation in drug discovery and materials science.
References
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2-Hydroxypropanoyl chloride | C3H5ClO2 | CID 18362554 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Acetyl (s)-lactyl chloride | C5H7ClO3 | CID 129717411 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Spectroscopy Data for Undergraduate Teaching - ERIC. (2023-09-11). Education Resources Information Center. Retrieved January 8, 2026, from [Link]
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Spectro: A multi-modal approach for molecule elucidation using IR and NMR data - OpenReview. (n.d.). OpenReview.net. Retrieved January 8, 2026, from [Link]
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